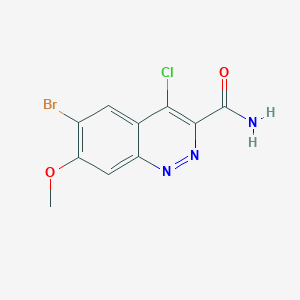

6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-7-methoxycinnoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN3O2/c1-17-7-3-6-4(2-5(7)11)8(12)9(10(13)16)15-14-6/h2-3H,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCMUOXGRDBWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=NC(=C2Cl)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Alkynylaniline Derivatives

The base structure is formed via cyclization of o-(N₂Cl)phenylpropiolic acid derivatives in aqueous media. For example:

$$

\text{o-C₆H₄(N₂Cl)C≡CCO₂H} \xrightarrow{\text{H₂O}} \text{4-hydroxycinnoline-3-carboxylic acid}

$$

Subsequent decarboxylation and reduction yield the parent cinnoline.

Alternative Methods and Comparative Analysis

Direct Functionalization of Pre-Formed Cinnoline

Optimization of Reaction Conditions

Chlorination Step Optimization

Key parameters influencing the chlorination efficiency include:

Amidation Step Considerations

- Ammonia source : Anhydrous ammonia gas minimizes side reactions compared to aqueous NH₃.

- Purification : Column chromatography or recrystallization (e.g., from ethanol/water) ensures high purity.

Analytical and Spectroscopic Characterization

While detailed spectral data for 6-bromo-4-chloro-7-methoxycinnoline-3-carboxamide are scarce, its structural attributes can be inferred from related compounds:

Chemical Reactions Analysis

6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines. Typical reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl compounds.

Scientific Research Applications

6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

Medicine: It is explored for its potential use in drug development, particularly for diseases that require targeted molecular therapies. Its ability to interact with specific enzymes and receptors makes it a candidate for further pharmacological studies.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes .

Comparison with Similar Compounds

Cinnoline Derivatives

The cinnoline core allows for diverse functionalization. Key analogs from available catalogs include:

Key Observations :

- Halogenation: The target compound’s Br and Cl substituents may confer higher metabolic stability compared to non-halogenated analogs like 3-oxo-2,3-dihydrocinnolin-4-yl acetate .

- Carboxamide vs. Ester/Amino Groups: The carboxamide (CONH₂) in the target compound supports hydrogen bonding, which is critical for target binding in drug design. In contrast, the dimethylaminophenyl group in 62529-16-2 could enhance π-π stacking interactions .

Quinazoline Analogs

Quinazolines, which feature a 1,3-diazanaphthalene structure, share some applications with cinnolines. SynChem, Inc. lists analogs such as:

- 4-Chloro-2-chloromethyl-6,7-dimethoxy-quinazoline (1044768-40-2): Dual chloro substituents and methoxy groups may increase steric hindrance compared to the target cinnoline .

- 4-Chloro-6-fluoro-2-methylquinazoline (1044768-44-6) : Fluorine’s electronegativity could enhance binding selectivity in biological systems compared to bromine or chlorine .

Structural Differences :

- Nitrogen Arrangement: Cinnolines (1,2-diazanaphthalene) vs. quinazolines (1,3-diazanaphthalene) result in distinct electronic profiles and reactivity.

- Substituent Effects: The target compound’s methoxy group (electron-donating) contrasts with quinazoline analogs’ methyl or fluorinated groups, altering solubility and interaction potentials.

Biological Activity

6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide is a synthetic compound with a heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its applications in medicinal chemistry, focusing on its antimicrobial, antiviral, and anticancer activities.

6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide is characterized by the following chemical structure:

- Molecular Formula: C11H8BrClN2O2

- Molecular Weight: 303.55 g/mol

The compound can undergo various chemical reactions, including substitution, oxidation, and coupling reactions, which facilitate its use in synthesizing more complex molecules.

Antimicrobial Activity

Research indicates that 6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains by interfering with their metabolic processes and cell wall synthesis. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of 6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication by targeting specific viral enzymes or receptors. For example, it has shown potential in inhibiting the replication of certain strains of the influenza virus and HIV .

Case Study: Inhibition of Influenza Virus

In a controlled laboratory setting, 6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide was tested against H1N1 influenza virus. The results indicated a dose-dependent inhibition of viral replication with an IC50 value of approximately 15 µM.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have revealed that it induces apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The compound's mechanism may involve the inhibition of specific kinases or transcription factors that are crucial for cancer cell growth .

Table 2: Anticancer Activity of 6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 20 |

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

The biological activity of 6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide is attributed to its ability to interact with specific molecular targets within cells. For instance:

- Antimicrobial Action: It may inhibit bacterial enzymes essential for cell wall synthesis, thereby preventing bacterial growth.

- Antiviral Action: The compound could interfere with viral entry into host cells or inhibit viral replication through enzyme inhibition.

- Anticancer Action: It appears to activate apoptotic pathways while inhibiting pathways that promote cell survival, such as the PI3K/Akt signaling pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.